molecular formula C9H16N2O3 B13337986 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid

3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid

Katalognummer: B13337986
Molekulargewicht: 200.23 g/mol
InChI-Schlüssel: JCJIBGSEOPMHNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid is an organic compound with the molecular formula C₉H₁₆N₂O₃ It is a derivative of propanoic acid and contains a pyrrolidine ring substituted with an acetyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid typically involves the reaction of 3-aminopropanoic acid with 1-acetylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using techniques such as recrystallization or chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to obtain the desired compound in high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid is unique due to its specific structure, which combines a pyrrolidine ring with an acetyl group and a propanoic acid moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

Molekularformel

C9H16N2O3

Molekulargewicht

200.23 g/mol

IUPAC-Name

3-[(1-acetylpyrrolidin-3-yl)amino]propanoic acid

InChI

InChI=1S/C9H16N2O3/c1-7(12)11-5-3-8(6-11)10-4-2-9(13)14/h8,10H,2-6H2,1H3,(H,13,14)

InChI-Schlüssel

JCJIBGSEOPMHNL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC(C1)NCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.